12-O-Methyl Clarithromycin-d3 is a deuterated derivative of Clarithromycin, a semi-synthetic macrolide antibiotic originally derived from Erythromycin. This compound is characterized by the incorporation of three deuterium atoms, which are isotopes of hydrogen, at specific positions in the Clarithromycin molecule. The molecular formula for 12-O-Methyl Clarithromycin-d3 is , with an approximate molecular weight of 764.998 g/mol.
Clarithromycin is widely used in clinical settings for treating various bacterial infections, particularly those affecting the respiratory tract and skin. The addition of deuterium in 12-O-Methyl Clarithromycin-d3 enhances its utility in analytical applications, especially in mass spectrometry, where it serves as a stable isotope internal standard for quantifying Clarithromycin levels in biological samples .
12-O-Methyl Clarithromycin-d3 is classified as a macrolide antibiotic, belonging to the larger class of organic compounds known as aminoglycosides. Its synthesis involves the methylation of Clarithromycin and the incorporation of deuterium atoms . This compound is primarily utilized in research settings due to its unique isotopic labeling, which allows for precise tracking in pharmacokinetic studies.
The synthesis of 12-O-Methyl Clarithromycin-d3 typically involves several key steps:
Industrial production methods require specialized facilities equipped to handle stable isotope-labeled compounds, along with stringent quality control measures to maintain product integrity .
The molecular structure of 12-O-Methyl Clarithromycin-d3 features a complex arrangement typical of macrolide antibiotics. The presence of deuterium atoms alters its mass without significantly changing its chemical behavior. The compound retains the core structure characteristic of Clarithromycin, which includes multiple hydroxyl groups and a lactone ring .
12-O-Methyl Clarithromycin-d3 can participate in various chemical reactions typical of macrolide antibiotics:
These reactions are crucial for understanding the stability and metabolic pathways of the compound within biological systems .
The mechanism of action for 12-O-Methyl Clarithromycin-d3 mirrors that of its parent compound, Clarithromycin. It functions primarily as an inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding blocks peptide translocation during translation, ultimately inhibiting bacterial growth and replication .
12-O-Methyl Clarithromycin-d3 is primarily used in scientific research, particularly for:
The compound's antibacterial properties make it relevant in studies aimed at understanding antibiotic resistance mechanisms and drug interactions involving cytochrome P450 enzymes, particularly CYP3A4 .
The development of macrolide antibiotics represents a strategic response to the limitations of early agents like erythromycin. Discovered in 1950 from Streptomyces strains, erythromycin faced significant challenges including acid instability and poor bioavailability [4]. Clarithromycin emerged as a pivotal second-generation macrolide, distinguished by a C-6 methoxy substitution that prevented acid-catalyzed degradation to inactive forms. This structural modification – yielding 6-O-methylerythromycin – marked a breakthrough in macrolide pharmacology, significantly enhancing gastric stability and extending serum half-life compared to its progenitor [4] [6]. The subsequent commercialization of clarithromycin (Abbott-56268/TE-031) established a foundation for structural optimization of erythromycin derivatives to overcome pharmacokinetic limitations while retaining antimicrobial activity against Gram-positive bacteria and atypical pathogens [4] [6].
Table 1: Evolution of Key Erythromycin Derivatives
Generation | Compound | Structural Modification | Primary Advancement |
---|---|---|---|
First | Erythromycin | Natural macrolide | Broad-spectrum activity |
Second | Clarithromycin | 6-O-methylation | Acid stability; tissue penetration |
Second | Azithromycin | 15-membered azalide ring | Extended half-life; intracellular accumulation |
Third | Ketolides | 3-keto group; no cladinose | Activity against MLSB-resistant strains |
The 6-O-methylation of clarithromycin fundamentally alters its molecular behavior. This modification impedes intramolecular ketalization – the primary degradation pathway of erythromycin in acidic environments – thereby increasing oral bioavailability to 55% compared to erythromycin's 25% [5] [6]. Pharmacokinetic studies demonstrate that methylation enhances tissue penetration, with clarithromycin achieving lung concentrations of 13.5 mg/kg versus 2.0-8.0 mg/L serum concentrations against Haemophilus influenzae [5]. Critically, methylation influences metabolic pathways: Hepatic CYP3A4 oxidation generates the active metabolite 14-hydroxy clarithromycin, which exhibits synergistic antibacterial activity with the parent compound, particularly against H. influenzae [5] [6]. The 14-hydroxy metabolite achieves AUC values of 4–4.2 μg·h/L, contributing significantly to clarithromycin's efficacy despite its shorter plasma half-life (2.6–2.7 hours) compared to azithromycin (11–14 hours) [5].
Table 2: Pharmacokinetic Impact of Structural Modifications in Macrolides
Parameter | Erythromycin | Clarithromycin | Azithromycin |
---|---|---|---|
Bioavailability | ~25% | 55% | 37% |
Cmax (μg/L) | 1.9-3.8 | 1.6 | 0.4 |
Tissue:Serum Ratio | 2-5x | 10-30x | 100x |
Active Metabolite | None | 14-hydroxy clarithromycin | None |
Protein Binding | 26-35% | 65-75% | 7-50% |
Deuterium incorporation into pharmaceuticals enables precise tracking of molecular fate without significantly altering inherent biological activity. Clarithromycin-N-methyl-d3 (12-O-Methyl Clarithromycin-d3), specifically deuterated at the N-methyl position (C₃₈H₆₆D₃NO₁₃), provides >95% isotopic enrichment, making it an indispensable probe for advanced mass spectrometry studies [3] [8]. The mass shift (750.97 g/mol vs. 747.95 g/mol for unlabeled clarithromycin) allows unambiguous differentiation between endogenous and exogenous compound forms in complex matrices [3]. This isotope effect is exploited in two primary research domains:
Furthermore, deuterated derivatives facilitate investigations of hERG channel inhibition (IC₅₀ = 43 μM for CYP3A4 inhibition) and autophagy modulation, where the deuterium label allows precise intracellular localization studies without chemical interference [8].
Table 3: Research Applications of Deuterated Clarithromycin
Application Domain | Mechanistic Insight Gained | Detection Advantage |
---|---|---|
Drug Metabolism | CYP3A4-catalyzed oxidation pathways | Distinguishes endogenous vs. exogenous compounds |
Environmental Tracking | Community antimicrobial usage patterns; manufacturing discharge | Quantifies parent/metabolite ratios in wastewater |
Molecular Toxicology | hERG potassium current inhibition; autophagy impairment | Tracks drug accumulation in organelles |
Protein Binding Studies | Interaction with bacterial ribosomes (50S subunit) | Measures binding kinetics without fluorescent tags |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1